molecular formula C11H7Cl2N3O2 B13872783 N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine CAS No. 61963-77-7

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine

Cat. No.: B13872783
CAS No.: 61963-77-7
M. Wt: 284.09 g/mol
InChI Key: YTINTZINGVRBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group (-NO2) and a dichlorophenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine, which is then reacted with 2,4-dichloroaniline under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dichlorophenyl)-3-nitropyridin-2-amine is unique due to its specific combination of a nitro group and a dichlorophenyl group attached to a pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

61963-77-7

Molecular Formula

C11H7Cl2N3O2

Molecular Weight

284.09 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H7Cl2N3O2/c12-7-3-4-9(8(13)6-7)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15)

InChI Key

YTINTZINGVRBTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.